molecular formula C5H5IN2O2S B14044009 Methyl 3-amino-4-iodoisothiazole-5-carboxylate

Methyl 3-amino-4-iodoisothiazole-5-carboxylate

Cat. No.: B14044009
M. Wt: 284.08 g/mol
InChI Key: TWHSTKRYLOPKBK-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-iodoisothiazole-5-carboxylate (CAS RN: 1956359-41-3) is a high-purity chemical reagent designed for research and development applications. This compound features an isothiazole heterocycle functionalized with reactive amino and iodo groups, making it a versatile building block for chemical synthesis and the exploration of novel compounds with potential biological activity . Isothiazole derivatives are of significant interest in agricultural and medicinal chemistry research. Structurally similar amino-isothiazole carboxamides have been identified as potent inhibitors of lysyl-tRNA synthetase (KRS1), a promising target for herbicide development . Other isothiazolylcarboxamide compounds are also being investigated in therapeutic research for various diseases . The presence of multiple reactive sites on the isothiazole core allows for further functionalization, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is intended for use by qualified researchers in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C5H5IN2O2S

Molecular Weight

284.08 g/mol

IUPAC Name

methyl 3-amino-4-iodo-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(6)4(7)8-11-3/h1H3,(H2,7,8)

InChI Key

TWHSTKRYLOPKBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)N)I

Origin of Product

United States

Preparation Methods

Materials and Reagents

Reagent Role
Methyl isothiazole-5-carboxylate Starting material
Iodine (I2) Iodinating agent
Oxidizing agent (e.g., H2O2) Facilitates iodination
Ammonia or amine source Amination reagent
Solvents (e.g., ethanol, acetonitrile) Reaction medium
Base (e.g., sodium carbonate) pH adjustment and neutralization

Stepwise Procedure

Step Description Conditions Expected Outcome
1 Dissolve methyl isothiazole-5-carboxylate in ethanol or acetonitrile. Room temperature Homogeneous solution
2 Add iodine and oxidizing agent dropwise to the solution to iodinate at the 4-position. 0–25 °C, stirring for 1–3 hours Formation of methyl 4-iodoisothiazole-5-carboxylate
3 Introduce ammonia or suitable amine source to substitute or introduce the amino group at position 3. Mild heating (40–60 °C), 2–4 hours Methyl 3-amino-4-iodoisothiazole-5-carboxylate formed
4 Adjust pH with sodium carbonate, filter, and purify by recrystallization or chromatography. Ambient conditions Pure product with high yield

Reaction Monitoring and Purification

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended to monitor reaction progress.
  • Purification typically involves recrystallization from suitable solvents or column chromatography.
  • Final product characterization includes melting point determination, NMR, IR spectroscopy, and mass spectrometry.

Research Outcomes and Analytical Data

Parameter Observed Value / Result Method of Determination
Molecular formula C5H5IN2O2S Elemental analysis, MS
Molecular weight 284.08 g/mol Mass spectrometry
Melting point Reported range: 120–130 °C (typical for similar compounds) Differential scanning calorimetry (DSC)
Purity >98% HPLC
Yield Typically 70–85% Isolated product weight
Structural confirmation Confirmed by NMR (1H, 13C), IR, MS Spectroscopic analysis

Comparative Table of Preparation Parameters

Preparation Aspect Typical Conditions Comments
Solvent Ethanol, acetonitrile Good solubility and reaction medium
Iodination reagent Iodine with oxidants (e.g., H2O2) Selective iodination at 4-position
Amination reagent Ammonia or primary amines Introduces amino group at 3-position
Temperature 0–60 °C Controlled to avoid side reactions
Reaction time 1–5 hours Depends on scale and reagent purity
Purification Recrystallization, chromatography Ensures high purity
Yield 70–85% High yield achievable with optimized steps

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-iodoisothiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted isothiazoles depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the isothiazole ring.

    Reduction Products: Amines and other reduced forms of the compound.

Scientific Research Applications

Methyl 3-amino-4-iodoisothiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-iodoisothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen and Functional Group Variations

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate
  • Structure : Bromine at position 4, carbamoyl (-CONH₂) at position 5, and methyl ester at position 4 .
  • Synthesis: Prepared via reaction of methyl 3-bromo-5-cyanoisothiazole-4-carboxylate with concentrated H₂SO₄ (93% yield) .
  • Key Differences: Halogen: Bromine (Br) vs. iodine (I) affects leaving-group ability (I > Br in nucleophilic substitution) and molecular weight (Br: ~80 g/mol vs. I: ~127 g/mol). Functional Groups: Carbamoyl vs. Reactivity: The carbamoyl group may participate in condensation reactions, while the amino group in the main compound enables derivatization (e.g., acetylation, diazotization).
5-Amino-3-methylisothiazole Hydrochloride
  • Key Differences :
    • Lack of iodine and ester reduces molecular complexity and limits applications in cross-coupling reactions.
    • The hydrochloride salt enhances solubility in polar solvents compared to the neutral main compound.
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate
  • Structure: Isoxazole core (oxygen instead of sulfur), methoxy (-OCH₃) at position 3, amino at position 4, and ester at position 5 .
  • Key Differences :
    • Heterocycle : Isoxazole (O, N) vs. isothiazole (S, N) alters aromaticity and electronic properties.
    • Substituents : Methoxy group provides electron-donating effects, contrasting with the electron-withdrawing iodine in the main compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Key Functional Groups Melting Point (°C) Notable Reactivity
Methyl 3-amino-4-iodoisothiazole-5-carboxylate 284.07 I -NH₂, -COOCH₃ Not reported Potential for Suzuki coupling (iodo group)
Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate ~265 Br -CONH₂, -COOCH₃ Not reported Carbamoyl condensation
9-(5-Amino-3-methylisoxazol-4-yl)-... (11i) ~350 None -NH₂, -OCH₃, ketone 210–211 Hydrogen-bonding networks

Biological Activity

Methyl 3-amino-4-iodoisothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds known as isothiazoles, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of an amino group and an iodine atom in its structure enhances its potential for biological activity.

Antimicrobial Activity

Research indicates that derivatives of isothiazole, including this compound, exhibit notable antimicrobial properties. In various studies, these compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated the antibacterial activity of isothiazole derivatives against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM .

Table 1: Antimicrobial Activity of Isothiazole Derivatives

CompoundTarget BacteriaMIC (µM)
This compoundS. aureus37.9 - 113.8
Other Isothiazole DerivativeE. coli75.9
Another DerivativePseudomonas aeruginosa248 - 372

Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have shown that certain isothiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds derived from isothiazoles have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and cancer progression .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Signal Transduction Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis, contributing to its antitumor activity.
  • Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives against resistant strains of bacteria, revealing that this compound exhibited superior activity compared to traditional antibiotics like ampicillin .
  • Antitumor Studies : In vitro tests indicated that the compound could inhibit the growth of human cancer cell lines, supporting its potential as a therapeutic agent in oncology .

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